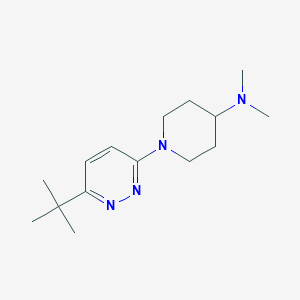![molecular formula C18H23N5O3 B12263925 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12263925.png)
5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimidine ring, a pyrazole ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole and pyrimidine rings separately, followed by their coupling through various organic reactions. Common reagents used in these reactions include:
Base catalysts: such as sodium hydride or potassium carbonate.
Solvents: like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling agents: such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its heterocyclic rings can mimic natural substrates, making it a candidate for drug design and development.
Medicine
In medicine, 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine may be investigated for its pharmacological properties. It could potentially act as an inhibitor or activator of specific enzymes or receptors, leading to therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}thiazole: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine lies in its combination of three different heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H23N5O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C18H23N5O3/c1-22-12-14(11-21-22)13-9-19-18(20-10-13)26-15-4-6-23(7-5-15)17(24)16-3-2-8-25-16/h9-12,15-16H,2-8H2,1H3 |
InChI Key |
BZMGJTJPPFIJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12263848.png)
![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12263849.png)
![4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B12263850.png)
![4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12263857.png)
![5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12263859.png)
![4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B12263865.png)
![4-{4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263870.png)

![N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12263874.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12263880.png)
![5-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12263885.png)
![3,4-Dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12263888.png)
![4-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-methylpyrimidine](/img/structure/B12263889.png)
![4-chloro-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12263904.png)
